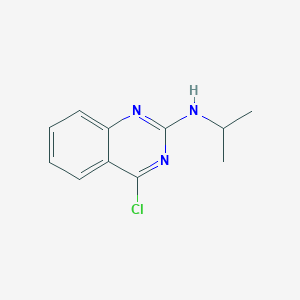

4-chloro-N-isopropylquinazolin-2-amine

Description

4-Chloro-N-isopropylquinazolin-2-amine is a quinazoline derivative characterized by a chlorine atom at the 2-position and an isopropylamine group at the 4-position of the quinazoline core. Quinazolines are heterocyclic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and anticancer candidates . The chloro-substituent at the 2-position enhances electrophilicity, facilitating nucleophilic substitution reactions, while the isopropyl group contributes to lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name |

4-chloro-N-propan-2-ylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-7(2)13-11-14-9-6-4-3-5-8(9)10(12)15-11/h3-7H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMUAYVCZQABQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-N-isopropylquinazolin-2-amine is a compound belonging to the quinazoline family, which has garnered attention for its biological activities, particularly in the context of antileishmanial and antimicrobial properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of 4-chloro-N-isopropylquinazolin-2-amine features a quinazoline core with a chlorine substituent at the 4-position and an isopropyl group at the 2-position. This configuration is significant for its biological activity, as modifications to the quinazoline structure can influence its pharmacological properties.

Antileishmanial Activity

Numerous studies have investigated the antileishmanial properties of quinazoline derivatives, including 4-chloro-N-isopropylquinazolin-2-amine. The compound has shown promising results against Leishmania donovani, the causative agent of visceral leishmaniasis.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications at the N2 and N4 positions of quinazolines can significantly affect their potency against Leishmania. For instance, a study highlighted that compounds with aromatic substitutions at these positions exhibited potent in vitro antileishmanial activity, while those with small alkyl groups tended to be less toxic to mammalian cells but showed lower potency .

Table 1: Summary of Antileishmanial Activity of Quinazoline Derivatives

| Compound | EC50 (µM) against L. donovani | Selectivity Index (SI) |

|---|---|---|

| 4-Chloro-N-isopropylquinazolin-2-amine | Submicromolar | >10 |

| N4-(furan-2-ylmethyl)-N2-isopropyl-7-methylquinazoline-2,4-diamine | 0.15 | 100 |

| N2-benzyl-N4-isopropylquinazoline-2,4-diamine | 0.40 | 50 |

The selectivity index (SI) indicates that these compounds are relatively non-toxic to mammalian cells while effectively inhibiting Leishmania growth, making them potential candidates for further development as antileishmanial agents .

Antimicrobial Activity

In addition to its antileishmanial effects, 4-chloro-N-isopropylquinazolin-2-amine has been evaluated for antimicrobial activity. Various studies have reported that quinazoline derivatives demonstrate broad-spectrum antimicrobial effects against different bacterial strains.

Case Study: Antimicrobial Efficacy

A study synthesized several new quinazoline derivatives and tested their antimicrobial activities. The results indicated that certain derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, derivatives with halogen substitutions showed enhanced antimicrobial properties compared to their non-halogenated counterparts .

Table 2: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Chloro-N-isopropylquinazolin-2-amine | Staphylococcus aureus | 32 µg/mL |

| N2-benzyl-N4-(chloromethyl)quinazoline | Escherichia coli | 16 µg/mL |

| N4-methyl-N2-(phenyl)quinazoline | Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that modifications in the chemical structure can lead to improved antimicrobial efficacy, highlighting the importance of SAR studies in drug development .

Scientific Research Applications

Alzheimer's Disease

Recent studies have highlighted the potential of quinazoline derivatives, including 4-chloro-N-isopropylquinazolin-2-amine, as multi-targeting agents for treating Alzheimer's disease. These compounds have demonstrated significant inhibition of amyloid-beta (Aβ) aggregation, which is crucial in the pathogenesis of Alzheimer's. For instance, derivatives from this class exhibited IC50 values in the low micromolar range for Aβ40 and Aβ42 aggregation inhibition . The dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) further enhances their therapeutic profile, making them promising candidates for drug development aimed at cognitive decline associated with Alzheimer's .

Antileishmanial Activity

4-Chloro-N-isopropylquinazolin-2-amine and its derivatives have shown efficacy against Leishmania donovani and Leishmania amazonensis. Structure-activity relationship studies revealed that certain disubstituted quinazolines possess submicromolar EC50 values against these parasites . In vivo studies demonstrated that these compounds significantly reduced liver parasitemia in murine models of visceral leishmaniasis, indicating their potential as new antileishmanial agents .

Antibacterial Properties

The antibacterial activity of quinazoline derivatives has also been investigated, particularly against multidrug-resistant strains of bacteria such as Acinetobacter baumannii. Compounds from this series have been identified with minimum inhibitory concentrations (MICs) in the single-digit micromolar range, suggesting their potential as effective antibacterial agents . The ease of synthesis and favorable physicochemical properties make these compounds suitable for further development in combating resistant bacterial infections.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of 4-chloro-N-isopropylquinazolin-2-amine derivatives. The following table summarizes key findings from various studies regarding the modifications that enhance biological activity:

Alzheimer's Disease Inhibition

A study evaluated a library of quinazoline derivatives for their ability to modulate Aβ aggregation kinetics using fluorescence assays. Notably, compounds with specific substitutions showed enhanced inhibition compared to standard treatments like curcumin . This underscores the potential of 4-chloro-N-isopropylquinazolin-2-amine in developing effective therapies for Alzheimer's.

Antileishmanial Efficacy

In a murine model study, a derivative of 4-chloro-N-isopropylquinazolin-2-amine was administered intraperitoneally at a dose of 15 mg/kg/day for five days, resulting in a significant reduction in liver parasitemia by approximately 37% . This finding supports the compound's viability as a lead candidate for treating leishmaniasis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 4-chloro group undergoes nucleophilic displacement with primary/secondary amines, forming substituted quinazoline derivatives. This reaction typically requires elevated temperatures (80–130°C) and polar aprotic solvents like 1,4-dioxane or THF ( ).

Example Reactions

*Yields for structural analogs.

Key Observations

-

Regioselectivity : Substitution occurs preferentially at the 4-position due to the electron-withdrawing effect of the quinazoline ring ( ).

-

Catalysis : Acidic conditions (e.g., HCl) enhance reaction rates by protonating the quinazoline ring, increasing electrophilicity at C4 ( ).

Cyclization Reactions

Under metal-free catalysis (e.g., DMAP), 4-chloro-N-isopropylquinazolin-2-amine participates in cyclization with carbonyl donors like (Boc)₂O to form quinazoline-2,4-diones ( ).

Representative Pathway

-

Boc Protection : Reaction with (Boc)₂O forms a carbamate intermediate.

-

Cyclization : Intramolecular attack of the amide nitrogen generates the dione scaffold.

| Conditions | Catalyst | Solvent | Yield |

|---|---|---|---|

| Microwave, 30 min | DMAP | Acetonitrile | 92% |

Functionalization via Cross-Coupling

While not directly reported for this compound, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are feasible for analogous 4-chloroquinazolines. For example:

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | 4-Aryl-N-isopropylquinazolin-2-amine | Drug discovery |

Biological Activity Correlations

Structural modifications at the 4-position significantly impact bioactivity. For instance:

| Substituent at C4 | Antileishmanial EC₅₀ (μM)* | Cytotoxicity (J774A.1 EC₅₀, μM) |

|---|---|---|

| Furfuryl | 2.5 ± 0.4 | 17 ± 6 |

| Benzyl | 0.67 ± 0.1 | >33 |

| Methyl | 0.83 ± 0.32 | >33 |

*Data from antileishmanial studies on analogs ( ).

General Procedure for Amine Substitution

-

Combine 4-chloro-N-isopropylquinazolin-2-amine (1.0 equiv) with excess amine (1.2–2.0 equiv) in isopropanol.

-

Add catalytic HCl and heat at 90°C for 12–48 hours.

-

Isolate product via precipitation or column chromatography ( ).

Stability and Reactivity

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position of quinazoline derivatives is frequently modified to tune biological activity and physicochemical properties. Key analogs include:

- Isopropyl vs. The benzyl derivative’s higher molecular weight (282.7 vs. ~235.7) may affect bioavailability.

- Imidazole vs. Morpholine () : Imidazole-containing analogs (e.g., ) introduce hydrogen-bonding capability, while morpholine substituents () enhance water solubility due to their polar oxygen atom.

Physicochemical and Spectral Properties

- Chlorine Substituent : The 2-chloro group in all analogs facilitates further functionalization. For example, describes a nitro-substituted derivative (C15H17ClN4O2) with distinct UV absorbance due to the nitro group .

- NMR Data : The benzyl analog () shows characteristic aromatic proton shifts at δ 7.3–8.5 ppm in CDCl3, while the imidazole-propyl derivative () exhibits shifts for imidazole protons at δ 7.1–7.9 ppm in DMSO .

Preparation Methods

Cyclization and Chlorination

- Starting Material: Anthranilic acid derivatives.

- Cyclization: Reaction with urea under heating conditions produces quinazoline-2,4-dione intermediates.

- Chlorination: Treatment with phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) converts quinazoline-2,4-dione into 2,4-dichloroquinazoline.

This step is crucial for introducing reactive chloro substituents at positions 2 and 4, which serve as electrophilic sites for subsequent nucleophilic substitution.

Selective Amination at the 4-Position

- The 4-position chlorine is selectively displaced by an amine nucleophile, such as benzylamine or other substituted amines, in the presence of a base like triethylamine.

- This reaction is typically carried out in solvents such as tetrahydrofuran (THF) at room temperature overnight.

- The selective substitution yields 4-amino-2-chloroquinazoline intermediates.

This step exploits the differential reactivity of the chloro groups, where the 4-chloro substituent is more susceptible to nucleophilic attack than the 2-chloro substituent.

Substitution at the 2-Position with Isopropylamine

- The 2-chloro substituent is then displaced by isopropylamine under elevated temperatures (e.g., 120 °C) in solvents such as 1,4-dioxane.

- This nucleophilic substitution completes the synthesis of 4-chloro-N-isopropylquinazolin-2-amine.

- Reaction times can extend to 48 hours to ensure complete conversion.

This step introduces the N-isopropyl group at position 2, yielding the target compound with high specificity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Cyclization | Anthranilic acid + urea | - | Reflux | Several hours | Formation of quinazoline-2,4-dione |

| Chlorination | POCl3 or PCl5 | - | 120 °C | 6 hours | Formation of 2,4-dichloroquinazoline |

| 4-Position Amination | Substituted benzylamine + triethylamine | THF | Room temp | Overnight | Selective substitution at 4-position |

| 2-Position Amination | Isopropylamine | 1,4-Dioxane | 120 °C | 48 hours | Substitution at 2-position with isopropylamine |

This table summarizes the typical conditions reported for the synthesis of 4-chloro-N-isopropylquinazolin-2-amine and closely related derivatives.

Alternative Synthetic Approaches

While the above method is the most common, other synthetic strategies for quinazoline derivatives include:

- One-pot syntheses of quinazoline-2,4-diones using 2-aminobenzamides and di-tert-butyl dicarbonate ((Boc)2O) catalyzed by 4-dimethylaminopyridine (DMAP), followed by further functionalization.

- Palladium-catalyzed oxidative isocyanide insertion to construct quinazolinone derivatives, which may be adapted for related quinazoline amines.

However, these methods are generally more applicable to quinazolinone derivatives rather than directly to 4-chloro-N-isopropylquinazolin-2-amine.

Research Findings on Preparation Efficiency and Yields

- The stepwise substitution strategy provides good to excellent yields for each step, with purification typically performed after the 4-position substitution and final amination.

- Selectivity is high due to the differential reactivity of the chloro substituents.

- Reaction times and temperatures are optimized to balance yield and purity.

- Use of bases such as triethylamine facilitates nucleophilic substitution by scavenging the released HCl.

- Solvent choice (THF, 1,4-dioxane) and reaction atmosphere (inert conditions) also influence reaction efficiency.

Summary Table of Key Synthetic Steps and Outcomes

| Step | Product | Yield Range (%) | Purification Method | Key Observations |

|---|---|---|---|---|

| Cyclization + chlorination | 2,4-Dichloroquinazoline | 70–85 | Recrystallization | High purity intermediate |

| 4-Position amination | 4-Amino-2-chloroquinazoline | 75–90 | Column chromatography | Selective substitution at 4-position |

| 2-Position amination | 4-Chloro-N-isopropylquinazolin-2-amine | 65–85 | Chromatography or recrystallization | Final target compound, high specificity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.